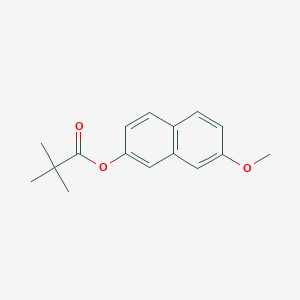
7-Methoxy-2-naphthalenyl 2,2-dimethylpropanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Methoxy-2-naphthalenyl 2,2-dimethylpropanoate is an organic compound with the molecular formula C16H18O3 and a molecular weight of 258.31 g/mol . It is a yellow to white solid with a boiling point of approximately 377.4°C at 760 Torr . This compound is known for its applications in various fields, including chemistry and biology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Methoxy-2-naphthalenyl 2,2-dimethylpropanoate typically involves the esterification of 7-methoxy-2-naphthol with 2,2-dimethylpropanoic acid. The reaction is usually carried out in the presence of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions . The reaction mixture is then purified through recrystallization or column chromatography to obtain the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and catalysts, and the reaction is carried out in large reactors. The product is then purified using industrial-scale purification techniques, such as distillation or large-scale chromatography.
Chemical Reactions Analysis
Types of Reactions
7-Methoxy-2-naphthalenyl 2,2-dimethylpropanoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert it into different reduced forms, such as alcohols or hydrocarbons.
Substitution: It can undergo substitution reactions where the methoxy or ester groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Substitution reactions often involve reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce alcohols or hydrocarbons.
Scientific Research Applications
7-Methoxy-2-naphthalenyl 2,2-dimethylpropanoate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is employed in the study of biochemical pathways and enzyme interactions.
Industry: The compound is used in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of 7-Methoxy-2-naphthalenyl 2,2-dimethylpropanoate involves its interaction with specific molecular targets and pathways. The methoxy group and ester functionality play crucial roles in its reactivity and interactions. The compound can act as a substrate or inhibitor in enzymatic reactions, affecting biochemical pathways and cellular processes .
Comparison with Similar Compounds
Similar Compounds
7-Methoxy-2-naphthol: A related compound with similar structural features but lacking the ester group.
2,2-Dimethylpropanoic acid: Another related compound that shares the ester functionality but lacks the naphthalene ring.
Uniqueness
7-Methoxy-2-naphthalenyl 2,2-dimethylpropanoate is unique due to its combination of a methoxy-substituted naphthalene ring and an ester group. This unique structure imparts specific chemical properties and reactivity, making it valuable in various research and industrial applications.
Properties
Molecular Formula |
C16H18O3 |
|---|---|
Molecular Weight |
258.31 g/mol |
IUPAC Name |
(7-methoxynaphthalen-2-yl) 2,2-dimethylpropanoate |
InChI |
InChI=1S/C16H18O3/c1-16(2,3)15(17)19-14-8-6-11-5-7-13(18-4)9-12(11)10-14/h5-10H,1-4H3 |
InChI Key |
NMGXHLOCEGVQBH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C(=O)OC1=CC2=C(C=CC(=C2)OC)C=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















